molecular formula C12H13ClN2O4 B1458620 methyl 6-chloro-2-(2-methoxy-2-oxoethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate CAS No. 1704065-79-1

methyl 6-chloro-2-(2-methoxy-2-oxoethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate

Cat. No.: B1458620
CAS No.: 1704065-79-1
M. Wt: 284.69 g/mol
InChI Key: IZHVITPDZAJQQS-UHFFFAOYSA-N
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Description

Methyl 6-chloro-2-(2-methoxy-2-oxoethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate is a useful research compound. Its molecular formula is C12H13ClN2O4 and its molecular weight is 284.69 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Determination

The synthesis of pyrrolopyridine derivatives, including compounds structurally related to methyl 6-chloro-2-(2-methoxy-2-oxoethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate, has been an area of active research. These compounds are synthesized through various methods, including cyclization reactions and reactions with O- and N-nucleophiles. For instance, the synthesis of Pyrrolo[2′,3′:4,5]furo[3,2-c]pyridine-2-carboxylic acids and their derivatives demonstrates the versatility of pyrrolopyridine scaffolds in synthesizing complex heterocyclic compounds (Bencková & Krutošíková, 1997). Additionally, the crystal structure of chain-functionalized pyrroles has been determined using synchrotron X-ray powder diffraction data, highlighting the importance of structural analysis in understanding the properties and potential applications of these compounds (Silva et al., 2012).

Potential Medicinal Applications

Research on pyrrolopyridine derivatives often explores their potential medicinal applications, particularly as antitumoral agents. Although direct studies on this compound specifically may not be readily available, closely related compounds have been investigated for their biological activities. For instance, compounds with similar pyrrolopyridine structures have been evaluated for their antibacterial activities, suggesting the potential of these scaffolds in developing new antibacterial agents (Toja et al., 1986). This highlights the broader relevance of research on pyrrolopyridine derivatives in medicinal chemistry.

Applications in Organic Chemistry

Pyrrolopyridine derivatives are also significant in organic chemistry for the synthesis of complex heterocyclic systems. These compounds serve as key intermediates in the synthesis of a wide range of heterocyclic compounds, demonstrating their utility in constructing novel organic molecules with potential applications in various fields, including pharmaceuticals and agrochemicals. For example, novel synthesis approaches to the pyrrolo[2,1-c][1,4]benzodiazocine ring system showcase the application of pyrrolopyridine derivatives in synthesizing complex molecular architectures (Koriatopoulou et al., 2008).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 6-chloro-2-(2-methoxy-2-oxoethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate involves the reaction of 6-chloro-2-(2-methoxy-2-oxoethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid with methanol and a catalyst to form the methyl ester.", "Starting Materials": [ "6-chloro-2-(2-methoxy-2-oxoethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid", "Methanol", "Catalyst" ], "Reaction": [ "Add 6-chloro-2-(2-methoxy-2-oxoethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid and methanol to a reaction vessel", "Add a catalyst to the reaction mixture", "Heat the reaction mixture to reflux for several hours", "Allow the reaction mixture to cool to room temperature", "Filter the reaction mixture to remove any solid impurities", "Concentrate the filtrate under reduced pressure to obtain the crude product", "Purify the crude product by recrystallization or column chromatography to obtain the final product, methyl 6-chloro-2-(2-methoxy-2-oxoethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate" ] }

CAS No.

1704065-79-1

Molecular Formula

C12H13ClN2O4

Molecular Weight

284.69 g/mol

IUPAC Name

methyl 6-chloro-2-(2-methoxy-2-oxoethyl)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate

InChI

InChI=1S/C12H13ClN2O4/c1-18-9(16)5-7-10(12(17)19-2)6-3-4-8(13)15-11(6)14-7/h3-4,7,10H,5H2,1-2H3,(H,14,15)

InChI Key

IZHVITPDZAJQQS-UHFFFAOYSA-N

SMILES

COC(=O)CC1=C(C2=C(N1)N=C(C=C2)Cl)C(=O)OC

Canonical SMILES

COC(=O)CC1C(C2=C(N1)N=C(C=C2)Cl)C(=O)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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